1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
CAS No.:
Cat. No.: VC17489216
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClFN |
|---|---|
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | 1-(2-chloro-5-fluorophenyl)but-3-en-1-amine |
| Standard InChI | InChI=1S/C10H11ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2 |
| Standard InChI Key | RSXIOALPSYUFAD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC(C1=C(C=CC(=C1)F)Cl)N |
Introduction
Structural Characteristics of 1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine
Molecular Architecture
1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine (molecular formula: , molecular weight: 199.65 g/mol) features a but-3-en-1-amine backbone attached to a 2-chloro-5-fluorophenyl aromatic ring . The amine group is bonded to a chiral carbon, creating two enantiomers: (R)-1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine (CAS: 1270136-24-7) and (S)-1-(2-Chloro-5-fluorophenyl)but-3-en-1-amine (CAS: 1269972-47-5) . The chlorine and fluorine substituents at the 2- and 5-positions of the aromatic ring introduce electronic effects that influence reactivity and biological interactions.
Table 1: Enantiomeric Properties
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 1270136-24-7 | 1269972-47-5 |
| Molecular Weight | 199.65 g/mol | 199.65 g/mol |
| Commercial Availability | Discontinued | Temporarily out of stock |
The stereochemistry of the chiral center critically determines the compound’s interaction with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Synthesis Methods
Enantioselective Synthesis
Chemical Reactivity and Functional Transformations
Reactivity of Functional Groups
The amine group participates in acylation and alkylation reactions, enabling derivatization for structure-activity relationship studies. The conjugated double bond in the but-3-en-1-amine chain offers sites for electrophilic additions or cycloadditions, expanding its utility in synthetic chemistry.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetyl derivatives |
| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compounds |
The halogenated aromatic ring undergoes electrophilic substitution at the 4-position (para to fluorine), though reactivity is moderated by the electron-withdrawing effects of chlorine and fluorine.
Applications in Medicinal Chemistry and Beyond
Drug Discovery
1-(2-Chloro-5-fluorophenyl)but-3-EN-1-amine serves as a building block for small-molecule inhibitors and receptor modulators. Its chiral center allows for selective interactions with asymmetric binding pockets, a critical feature in designing drugs with reduced off-target effects.
Material Science
The compound’s rigid aromatic system and amine functionality make it a candidate for synthesizing polymers with tailored electronic properties, though this application remains exploratory.
Challenges and Future Directions
Overcoming Synthesis Limitations
Developing cost-effective, scalable methods for enantioselective synthesis is paramount to resolving supply chain issues . Advances in biocatalysis or flow chemistry could address these challenges.
Expanding Biological Profiling
Future research should prioritize target identification and in vivo efficacy studies to unlock the compound’s therapeutic potential. Collaborative efforts between synthetic chemists and pharmacologists will be essential.
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